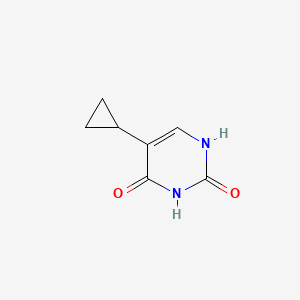

5-Cyclopropyluracil

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Cyclopropyluracil involves the Pd(0)-catalyzed coupling reaction of 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine and 5-bromo-2,4-O,N-bis-trimethylsilylcytosine with tributylstannylcyclopropane .

Molecular Structure Analysis

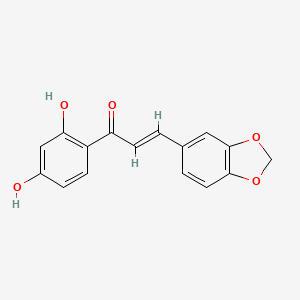

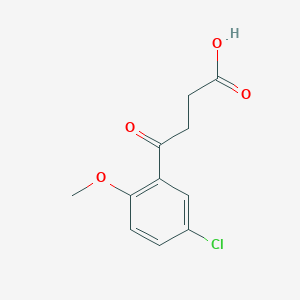

The molecular formula of 5-Cyclopropyluracil is C7H8N2O2 . Its average mass is 152.151 Da and its mono-isotopic mass is 152.058578 Da .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Methods : 5-Cyclopropyluracil has been synthesized through Pd(0)-catalyzed coupling reactions. The process involves the reaction of 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine and 5-bromo-2,4-O,N-bis-trimethylsilylcytosine with tributylstannylcyclopropane. This synthesis also yields dehalogenated pyrimidine bases as by-products (Peters, Hörnfeldt, & Gronowitz, 1991).

Environmental Impact and Photocatalytic Degradation

- Photocatalytic Oxidation : 5-Fluorouracil, a related compound, has been studied for its photocatalytic degradation in aqueous environments using UV/TiO2. This process is relevant for removing cytostatic drugs like 5-fluorouracil from water sources, indicating potential environmental applications for related compounds such as 5-Cyclopropyluracil (Lin & Lin, 2014).

Biological Impact and Mutagenicity

- Mutagenic Effects on Non-Target Organisms : The environmental impact of cytostatic drugs like 5-Fluorouracil and Cyclophosphamide, which are structurally related to 5-Cyclopropyluracil, on non-target organisms like amphibians has been observed. Studies show that these drugs can cause morphological and mutagenic changes in tadpoles, suggesting potential environmental hazards of related compounds (Araújo et al., 2019).

Mechanisms of Action in Cancer Treatment

- Anticancer Properties : While specific studies on 5-Cyclopropyluracil are limited, its structural analog, 5-Fluorouracil, is widely used in cancer treatment. The mechanism of action of 5-FU includes disruption of nucleotide synthesis and incorporation into RNA and DNA, suggesting potential research avenues for 5-Cyclopropyluracil in similar contexts (Longley, Harkin, & Johnston, 2003).

Combination Therapapies and Drug Interaction

- Enhancement of Chemotherapeutic Effects : Studies on 5-Fluorouracil have shown that its combination with other compounds, such as genistein, can synergistically induce apoptosis in cancer cells. This suggests the potential for 5-Cyclopropyluracil to be used in combination therapies for enhanced anticancer effects (Hwang, Ha, & Park, 2005).

Environmental Fate and Toxicity

- Phototransformation in Surface Waters : The fate of cytostatic substances like 5-Fluorouracil in natural surface waters has been studied, with findings that phototransformation is a significant factor in their attenuation. This research is relevant for understanding the environmental fate of structurally similar compounds like 5-Cyclopropyluracil (Lin, Wang, & Lee, 2013).

Drug Sensitization and Gene Therapy

- Gene Therapy Potential : Research on 5-Fluorouracil has explored its use in gene therapy, such as through the transduction of the Escherichia coli uracil phosphoribosyltransferase gene, which sensitizes cancer cells to the drug. This indicates potential avenues for using 5-Cyclopropyluracil in similar gene therapy applications (Kanai et al., 1998).

Bioanalytical Methods for Detection

- Analytical Methods for Quantification : Various analytical methods, including chromatographic and non-chromatographic techniques, have been developed for quantifying 5-Fluorouracil in biological matrices. This is important for clinical monitoring and can be applied to 5-Cyclopropyluracil for similar purposes (Breda & Barattè, 2010).

Interaction with Biological Repair Mechanisms

- Role in Base Excision Repair : The effect of 5-Fluorouracil on the uracil base excision repair pathway in yeast has been studied, showing its role in inducing cell death by disrupting this pathway. This provides insights into how 5-Cyclopropyluracil might interact with DNA repair mechanisms in cells (Seiple, Jaruga, Dizdaroglu, & Stivers, 2006).

Mécanisme D'action

Target of Action

5-Cyclopropyluracil, a derivative of the well-known drug 5-Fluorouracil (5-FU), primarily targets the enzyme thymidylate synthase (TS) . This enzyme plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

The main mechanism of action of 5-Cyclopropyluracil is thought to be similar to that of 5-FU. It involves the binding of the deoxyribonucleotide of the drug and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This interaction inhibits the function of TS, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The action of 5-Cyclopropyluracil affects several biochemical pathways. One of the most significant is the WNT/β-catenin pathway . The activation of this pathway has been associated with the promotion of cancer stem cells (CSCs), contributing to tumor recurrence after treatment .

Pharmacokinetics

The pharmacokinetics of 5-Cyclopropyluracil is yet to be fully explored. Studies on 5-fu, a related compound, have shown that its oral absorption is incomplete, with a short biological half-life . This leads to an obvious peak-valley phenomenon, necessitating frequent administration and potentially causing severe side effects . It is plausible that 5-Cyclopropyluracil may exhibit similar pharmacokinetic properties.

Result of Action

The result of 5-Cyclopropyluracil’s action is the inhibition of DNA synthesis, leading to cell death . It’s worth noting that the drug’s action can also lead to the activation and enrichment of cancer stem cells in residual tumors, contributing to recurrence after treatment .

Action Environment

The action, efficacy, and stability of 5-Cyclopropyluracil can be influenced by various environmental factors. For instance, the presence of other pharmacologically active compounds in the environment can potentially interact with 5-Cyclopropyluracil, affecting its action . Additionally, the specific cellular environment, including the presence of other drugs or natural compounds, can impact the drug’s activity .

Propriétés

IUPAC Name |

5-cyclopropyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-6-5(4-1-2-4)3-8-7(11)9-6/h3-4H,1-2H2,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXDLKKSLKCKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426295 | |

| Record name | 5-Cyclopropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyluracil | |

CAS RN |

59698-20-3 | |

| Record name | 5-Cyclopropyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059698203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyclopropyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CYCLOPROPYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S84IH49TJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the palladium-catalyzed coupling reaction in synthesizing 5-cyclopropyluracil and 5-cyclopropylcytosine?

A1: The palladium-catalyzed coupling reaction provides a synthetic route to obtain 5-cyclopropyluracil and 5-cyclopropylcytosine from readily available starting materials. This method, as described by Tanaka et al. [], utilizes a palladium(0) catalyst to couple tributylstannylcyclopropane with either 5-bromo-2,4-di(trimethylsilyloxy)pyrimidine or 5-bromo-2,4-O,N-bis-trimethylsilylcytosine. This reaction offers a more efficient and controlled approach compared to alternative synthetic pathways.

Q2: Were there any challenges or limitations observed with this synthetic method?

A2: Yes, the study by Tanaka et al. [] highlighted a significant byproduct observed during the synthesis: dehalogenated pyrimidine bases. This implies that while the palladium-catalyzed coupling reaction is effective, optimization might be needed to enhance its selectivity towards the desired cyclopropyl derivatives and minimize the formation of undesired byproducts. Additionally, the research indicated that using 2,4-O,N-bis-trimethylsilyl-5-iodocytosine as the starting material led to complete dehalogenation, suggesting limitations in substrate scope for this specific reaction. []

Q3: Beyond the palladium-catalyzed method, are there other reported synthetic routes for 5-cyclopropyluracil?

A3: Yes, earlier research by Brown and Burdon [] details an alternative synthesis of 5-cyclopropyluracil. While the specific details of this method are not provided in the abstract, its existence suggests that alternative pathways for obtaining this compound have been explored. This highlights the ongoing interest in developing and refining synthetic strategies for 5-cyclopropyluracil.

Q4: Has the photochemical behavior of 5-cyclopropyluracil been investigated?

A4: Yes, research by Douda and Rohrer [] specifically examined the photochemical rearrangement of 5-cyclopropyluracil. Although details of the rearrangement products and the reaction mechanism are not elaborated upon in the abstract, this finding points to the potential reactivity and transformations this compound might undergo under light irradiation. This insight could be relevant for researchers exploring the use of 5-cyclopropyluracil in contexts involving exposure to light.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)